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Compound of Interest

Compound Name: SIS17

Cat. No.: B610853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SIS17, a known histone deacetylase 11

(HDAC11) inhibitor, focusing on its cross-reactivity with other HDAC isoforms. The information

is compiled from published experimental data to offer an objective overview for research and

drug development applications.

Introduction to SIS17
SIS17 is a potent and selective small molecule inhibitor of HDAC11, the sole member of the

class IV histone deacetylases.[1][2][3] It was developed through an activity-guided rational

design approach to achieve high specificity.[1][4] Most commercially available HDAC inhibitors

target multiple isoforms, which can lead to off-target effects and toxicity.[5][6] Highly selective

inhibitors like SIS17 are valuable tools for investigating the specific biological functions of

individual HDACs and for developing more targeted therapeutics.[1][7] Functionally, SIS17 has

been shown to inhibit the demyristoylation of serine hydroxymethyl transferase 2 (SHMT2), a

known substrate of HDAC11, without significantly affecting other HDACs.[4][8][9]

Cross-Reactivity Data: SIS17 vs. Other HDAC
Isoforms
The selectivity of SIS17 has been evaluated against a panel of representative HDAC isoforms

from different classes. The following table summarizes the half-maximal inhibitory
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concentration (IC50) values, demonstrating the compound's high selectivity for HDAC11.
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Inhibitor Target HDAC IC50 (μM) Class Notes

SIS17 HDAC11 0.83 IV

Tested with

myristoyl-H3K9

peptide

substrate.[1]

HDAC1 >100 I

No significant

inhibition

observed at 100

μM.[1]

HDAC8 >100 I

No significant

inhibition

observed at 100

μM.[1]

HDAC4 >100 II

No significant

inhibition

observed at 100

μM.[1]

SIRT1 >100 III

No significant

inhibition

observed at 100

μM.[1]

SIRT2 >100 III

No significant

inhibition

observed at 100

μM.[1]

SIRT3 >100 III

No significant

inhibition

observed at 100

μM.[1]

SIRT6 >100 III

No significant

inhibition

observed at 100

μM.[1]
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FT895 HDAC11 0.74 IV

A comparator

HDAC11

inhibitor.[1]

HDAC4 25 II

Shows cross-

reactivity with

HDAC4.[1]

HDAC8 9.2 I

Shows cross-

reactivity with

HDAC8.[1]

Data sourced from reference[1].

Experimental Protocols
The data presented above were generated using specific biochemical and cellular assays.

Below are detailed methodologies representative of those used to determine HDAC inhibitor

selectivity and activity.

1. In Vitro HDAC Isoform Selectivity Assay (HPLC-based)

This assay quantitatively measures the enzymatic activity of various HDAC isoforms in the

presence of an inhibitor to determine IC50 values.

Objective: To determine the concentration of SIS17 required to inhibit 50% of the enzymatic

activity of a panel of HDAC isoforms.

Materials:

Recombinant human HDAC enzymes (HDAC1, 4, 8, 11) and Sirtuins (SIRT1-3, 6).

Acylated peptide substrates (e.g., myristoyl-H3K9 peptide for HDAC11).

SIS17 compound of varying concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
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Developer solution (e.g., trypsin in buffer).

Quenching solution (e.g., trifluoroacetic acid).

High-Performance Liquid Chromatography (HPLC) system.

Procedure:

Prepare serial dilutions of SIS17 in DMSO and then dilute into the assay buffer.

In a microplate, add the specific recombinant HDAC enzyme to each well.

Add the diluted SIS17 or vehicle control (DMSO) to the wells and incubate for a specified

period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the specific acylated peptide substrate to each

well.

Incubate the reaction mixture at 37°C for a defined time (e.g., 1-2 hours).

Stop the reaction by adding a quenching solution.

Add a developer solution (e.g., trypsin) to digest the peptide and release the fluorophore-

tagged product.

Analyze the reaction product by reverse-phase HPLC to separate the acylated substrate

from the deacetylated product.

Quantify the amount of product by measuring fluorescence or absorbance.

Calculate the percentage of inhibition for each SIS17 concentration relative to the vehicle

control.

Determine IC50 values by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).[1]

2. Cellular Off-Target Effect Analysis (Western Blot)
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This assay assesses the selectivity of an inhibitor within a cellular context by measuring

changes in the acetylation levels of known substrates of other HDACs.

Objective: To confirm that SIS17 does not inhibit other HDACs (like class I HDACs or

HDAC6) in cells.

Materials:

Cell line (e.g., MCF7).[1]

SIS17 and a pan-HDAC inhibitor (e.g., SAHA) as a positive control.

Cell lysis buffer.

Primary antibodies against acetylated α-tubulin (a marker for HDAC6 inhibition) and

acetylated Histone H3 (a marker for class I HDAC inhibition).

Primary antibody against a loading control (e.g., GAPDH or β-actin).

Secondary antibodies conjugated to HRP.

Chemiluminescence detection reagents.

Procedure:

Culture MCF7 cells to an appropriate confluency.

Treat the cells with varying concentrations of SIS17 (e.g., up to 50 μM) or a positive

control (e.g., 1 μM SAHA) for a specified duration (e.g., 24 hours).[1]

Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.

Determine the protein concentration of each lysate using a standard method (e.g., BCA

assay).

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893910/
https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893910/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against acetylated α-tubulin, acetylated

H3, and the loading control.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Analyze the band intensities to determine if SIS17 treatment increased acetylation levels

compared to the untreated control. The results for SIS17 are expected to show no change,

while the SAHA control should show a significant increase.[1]

Visualizations: Pathways and Workflows
HDAC11 Inhibition Pathway by SIS17

The following diagram illustrates the specific mechanism of action of SIS17. It selectively binds

to and inhibits HDAC11, preventing the demyristoylation of its substrate, SHMT2. This targeted

action avoids interference with the deacetylation of other substrates like α-tubulin and histones,

which are regulated by other HDAC isoforms.
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Caption: Mechanism of selective HDAC11 inhibition by SIS17.

Experimental Workflow for Assessing Inhibitor Selectivity

This diagram outlines the logical progression of experiments used to validate the isoform

selectivity of a novel HDAC inhibitor like SIS17, moving from initial in vitro screening to

confirmation in a cellular environment.
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Caption: Workflow for determining HDAC inhibitor isoform selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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